molecular formula C12H17N B105491 3-Ethyl-2,3-dimethylindoline CAS No. 18781-59-4

3-Ethyl-2,3-dimethylindoline

Cat. No. B105491
CAS RN: 18781-59-4
M. Wt: 175.27 g/mol
InChI Key: FCHLBDYQJHDNFN-UHFFFAOYSA-N
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Description

3-Ethyl-2,3-dimethylindoline is a heterocyclic organic compound that belongs to the class of indoline derivatives. It has been extensively studied for its potential applications in various fields such as material science, organic synthesis, and medicinal chemistry. The compound has a unique structure that makes it a promising candidate for the development of new drugs and materials.

Mechanism Of Action

The mechanism of action of 3-Ethyl-2,3-dimethylindoline is not well understood. However, studies have shown that the compound exhibits potent antioxidant and anti-inflammatory properties. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Biochemical And Physiological Effects

Studies have shown that 3-Ethyl-2,3-dimethylindoline has several biochemical and physiological effects. The compound has been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals. It has also been shown to inhibit the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, the compound has been shown to induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

The advantages of using 3-Ethyl-2,3-dimethylindoline in lab experiments include its high yield of synthesis, its stability, and its unique structure. However, the compound has some limitations such as its low solubility in water and its high cost.

Future Directions

There are several future directions for the study of 3-Ethyl-2,3-dimethylindoline. One potential direction is the development of new materials with unique properties such as fluorescence and charge transport. Another potential direction is the synthesis of new indole derivatives with potential biological activities. Additionally, the compound could be further studied for its potential applications in cancer therapy and neurodegenerative diseases.

Synthesis Methods

The synthesis of 3-Ethyl-2,3-dimethylindoline can be achieved through various methods. One of the most common methods involves the condensation of 2,3-dimethylindole with ethyl bromide in the presence of a strong base such as potassium carbonate. The reaction proceeds via an SN2 mechanism and yields the desired product in good yield. Other methods involve the use of different alkylating agents and catalysts.

Scientific Research Applications

3-Ethyl-2,3-dimethylindoline has been extensively studied for its potential applications in various fields of science. In material science, the compound has been used as a building block for the synthesis of new organic materials with unique properties such as fluorescence and charge transport. In organic synthesis, the compound has been used as a starting material for the synthesis of various indole derivatives with potential biological activities.

properties

CAS RN

18781-59-4

Product Name

3-Ethyl-2,3-dimethylindoline

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

3-ethyl-2,3-dimethyl-1,2-dihydroindole

InChI

InChI=1S/C12H17N/c1-4-12(3)9(2)13-11-8-6-5-7-10(11)12/h5-9,13H,4H2,1-3H3

InChI Key

FCHLBDYQJHDNFN-UHFFFAOYSA-N

SMILES

CCC1(C(NC2=CC=CC=C21)C)C

Canonical SMILES

CCC1(C(NC2=CC=CC=C21)C)C

synonyms

3-Ethyl-2,3-dimethylindoline

Origin of Product

United States

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